4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is an intriguing compound with potential applications across various fields such as medicinal chemistry, materials science, and industrial processes. This compound is noted for its unique molecular structure and potential biological activities.
Preparation Methods
Synthetic Routes: The synthesis of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step processes, starting from readily available starting materials. One common route begins with the bromination of 2-(methylsulfanyl)pyrimidine, followed by a series of nucleophilic substitution reactions to introduce the morpholine and pyrrolidine moieties.
Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow processes to increase yield and purity. Automation and precise control of reaction conditions are crucial for scaling up the production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions: 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo a variety of chemical reactions, including:
Oxidation: Transformations involving the oxidation of the methylsulfanyl group.
Reduction: Potential reduction of the bromine substituent or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions of the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
Chemistry: In chemistry, 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for a variety of modifications, making it a valuable tool for synthetic chemists.
Biology: Biologically, this compound is studied for its potential as a therapeutic agent. The presence of the pyrimidine ring, a common scaffold in many bioactive molecules, suggests possible applications in drug discovery and development.
Medicine: In medicine, researchers are investigating the use of this compound as a lead compound for developing new pharmaceuticals, particularly for targeting specific molecular pathways involved in diseases.
Industry: Industrially, this compound's reactivity makes it a potential candidate for developing new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is likely complex, involving multiple molecular targets. It may interact with enzymes or receptors in cells, modulating their activity through binding to specific sites. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine include other pyrimidine derivatives with different substituents, such as 4-chloro-2-(methylsulfanyl)pyrimidine or 4-fluoro-2-(pyrrolidine-1-carbonyl)morpholine.
Uniqueness: What sets this compound apart is its combination of bromine, methylsulfanyl, and pyrrolidine functionalities, which confer distinct chemical and biological properties. This unique combination allows for specific interactions with molecular targets that are not achievable with other similar compounds.
This article gives a high-level overview of the compound
Properties
IUPAC Name |
[4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O2S/c1-22-14-16-8-10(15)12(17-14)19-6-7-21-11(9-19)13(20)18-4-2-3-5-18/h8,11H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDGZKIZMJAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.